molecular formula C15H17NO3 B1378884 Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate CAS No. 1419101-13-5

Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B1378884
CAS No.: 1419101-13-5
M. Wt: 259.3 g/mol
InChI Key: XCLWLWNRJAISHO-UHFFFAOYSA-N
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Description

Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1419101-13-5) is a high-value spirocyclic chemical building block extensively utilized in pharmaceutical research and discovery. This compound, with the molecular formula C15H17NO3 and a molecular weight of 259.30 g/mol, is a protected (Cbz) scaffold that provides researchers with a versatile intermediate for constructing more complex bioactive molecules . The spirocyclic architecture of this compound is of significant interest in medicinal chemistry, as it helps reduce conformational flexibility and improves physicochemical properties, potentially leading to better drug-like characteristics in final candidates . This scaffold has demonstrated direct relevance in cutting-edge research, including the structure-guided design of potent spirocyclic inhibitors targeting the SARS-CoV-2 3CL protease, an essential enzyme for viral replication . Furthermore, structurally similar azaspiro compounds are featured in patented developments of muscarinic receptor agonists, indicating its potential application in neuroscience for treating conditions such as cognitive disorders, Alzheimer's disease, schizophrenia, and neuropathic pain . The compound is typically supplied as a neat material and should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and development purposes only in a laboratory setting and is not certified for human or veterinary diagnostic, therapeutic, or any other clinical applications. Researchers can leverage this spirocyclic building block to explore new chemical space and accelerate the development of novel therapeutic agents.

Properties

IUPAC Name

benzyl 3-oxo-6-azaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-13-6-7-15(13)8-9-16(11-15)14(18)19-10-12-4-2-1-3-5-12/h1-5H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLWLWNRJAISHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1=O)CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Azaspiro[3.4]octane Core

The azaspiro[3.4]octane core is typically synthesized via intramolecular cyclization of appropriate amino acid derivatives or azacyclic precursors. Common starting materials include substituted piperidines or pyrrolidines that undergo cyclization reactions to form the spiro ring junction.

Introduction of the Oxo Group (1-oxo)

The ketone functionality at position 1 is introduced either by selective oxidation of the corresponding spirocyclic alcohol precursor or by employing carbonyl-containing starting materials that participate in the ring formation. Oxidizing agents such as chromium trioxide or other mild oxidants may be used to achieve this transformation.

Esterification to Form the Benzyl Ester

The carboxylate group at position 6 is converted into the benzyl ester through esterification reactions. The most common method involves reacting the corresponding acid or acid chloride with benzyl alcohol under basic or catalytic conditions.

  • Typical reagents: Benzyl alcohol, coupling agents (e.g., DCC - dicyclohexylcarbodiimide), or benzyl chloroformate
  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or other aprotic solvents
  • Catalysts/Bases: Triethylamine, pyridine, or sodium hydroxide to facilitate ester bond formation

Representative Synthetic Procedure

A generalized synthetic procedure based on literature precedents is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Starting amine derivative, base, solvent (e.g., THF), reflux Formation of azaspiro ring
2 Oxidation Mild oxidant (e.g., PCC, chromium trioxide), room temperature Introduction of 1-oxo group
3 Esterification Benzyl alcohol, DCC or benzyl chloroformate, base, DCM Formation of benzyl ester
4 Purification Chromatography or recrystallization Isolation of pure compound

Industrial and Scale-Up Considerations

While detailed industrial protocols for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate are limited, scale-up typically involves:

  • Optimization of reaction parameters (temperature, solvent choice, reagent equivalents)
  • Use of continuous flow reactors for better control and yield
  • Efficient purification methods such as crystallization or preparative chromatography
  • Solvent recovery and waste minimization strategies

Comparative Data on Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Scale Adaptations
Solvent Dichloromethane, THF Solvent recycling and greener alternatives
Base/Catalyst Triethylamine, pyridine More robust bases, automated dosing
Temperature Range Room temperature to reflux (25–80°C) Controlled temperature reactors
Reaction Time Several hours to overnight Optimized for shorter reaction times
Yield Moderate to high (60–85%) Targeted for >90% with process refinement
Purification Chromatography, recrystallization Scalable crystallization, filtration

Research Findings and Notes

  • The spirocyclic framework is sensitive to reaction conditions; mild bases and controlled temperatures prevent ring opening or side reactions.
  • Benzyl esterification is commonly achieved using benzyl chloroformate under basic conditions, which provides good yields and purity.
  • Oxidation steps require careful reagent selection to avoid over-oxidation or degradation of the spirocyclic core.
  • The compound’s molecular weight is 259.30 g/mol, with a molecular formula C15H17NO3, consistent with the benzyl ester and oxo functionalities.
  • No direct synthesis procedures are found in some commercial chemical databases, but related spirocyclic compounds such as tert-butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate have analogous synthetic routes involving esterification and cyclization.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Notes
Azaspiro ring formation Intramolecular cyclization of amino derivatives Amines, bases, solvents (THF, DCM) Critical for spiro ring closure
Oxo group introduction Selective oxidation of alcohol or precursor PCC, chromium trioxide, mild oxidants Avoid over-oxidation
Benzyl ester formation Esterification with benzyl alcohol or chloroformate Benzyl alcohol, benzyl chloroformate, triethylamine High yield under mild base
Purification Chromatography or recrystallization Silica gel, solvents Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for various chemical modifications, making it useful in the development of new spirocyclic compounds and pharmaceuticals.

Reactivity and Transformations

The compound can undergo several chemical reactions:

  • Oxidation : Using agents like potassium permanganate to yield carboxylic acids.
  • Reduction : Employing lithium aluminum hydride to produce alcohols.
  • Substitution Reactions : Participating in nucleophilic substitutions with amines or thiols under basic conditions.

These reactions enable the creation of diverse derivatives, expanding its utility in synthetic organic chemistry .

Biological Applications

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections, especially those caused by resistant pathogens .

Anticancer Activity

Studies have shown that similar spirocyclic compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression. This compound's ability to interact with specific molecular targets enhances its potential anticancer efficacy .

Mechanisms of Action

The compound may exert biological effects through:

  • Binding to Receptors : Interaction with muscarinic receptors, which are implicated in cognitive functions and neurological disorders.
  • Enzyme Modulation : Inhibition or activation of enzymes involved in signaling pathways, influencing processes such as apoptosis and cell proliferation.

Medicinal Chemistry Applications

This compound is being explored as a potential drug candidate for various diseases due to its unique structure and biological activities:

  • Drug Development : Investigated for targeting muscarinic receptors associated with cognitive disorders.
  • Therapeutic Potential : Promising candidate for developing treatments for infections and cancer.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of spirocyclic compounds, including derivatives of this compound. The results indicated significant activity against Gram-positive bacteria, suggesting its potential application in antibiotic development.

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound could induce apoptosis in breast cancer cell lines through ROS-mediated pathways. This finding supports further exploration into its use as an anticancer agent.

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Chemical SynthesisBuilding block for organic compoundsVersatile reactivity allows diverse derivatives
Antimicrobial ResearchTreatment for resistant bacterial infectionsSignificant activity against Gram-positive strains
Cancer ResearchPotential anticancer agentInduces apoptosis via ROS generation
Medicinal ChemistryDrug candidate for neurological disordersTargets muscarinic receptors

Mechanism of Action

The mechanism of action of Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variants

Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1440961-75-0)
  • Key Differences : The oxo group is positioned at C2 instead of C1.
  • Properties: Same molecular formula (C₁₅H₁₇NO₃) and MW (259.30 g/mol) as the 1-oxo derivative but distinct NMR profiles (e.g., carbonyl shifts in ¹³C NMR) .
  • Applications : Used in analogous synthetic routes but may exhibit altered reactivity due to steric effects.
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1251010-17-9)
  • Key Differences : Benzyl group replaced with a tert-butyl ester.
  • Properties: Smaller molecular weight (225.28 g/mol, C₁₂H₁₉NO₃), higher predicted density (1.14 g/cm³), and lower pKa (-0.83) compared to the benzyl derivative .
  • Applications : The tert-butyl group enhances stability under acidic conditions, making it a preferred intermediate in multi-step syntheses .

Ring Size Variants

6-Azaspiro[2.5]octane Derivatives
  • Example : 6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid (CAS: 147610-85-3).
  • Key Differences : The spiro system incorporates a five-membered carbocyclic ring instead of four.
  • Properties: Larger molecular formula (C₁₆H₁₉NO₄, MW: 289.33 g/mol) and increased complexity (rotatable bonds = 4) .
  • Applications : The expanded ring size may improve solubility or binding affinity in biological targets, such as MAGL inhibitors .

Ester Group Variants

Ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
  • Synthesis : Derived from tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate via deprotection and reaction with ethyl chloroformate .
  • Properties : Distinct ¹H NMR profile (δ 4.15 ppm for ethyl group) and lower steric hindrance compared to benzyl/tert-butyl esters .
  • Applications : Ethyl esters are often preferred for their balance of stability and ease of removal in peptide coupling reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW (g/mol) Purity Key Properties/Applications
Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 1419101-13-5 C₁₅H₁₇NO₃ 259.30 95% Chiral building block; used in pharmaceutical intermediates
Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 1440961-75-0 C₁₅H₁₇NO₃ 259.30 97% Altered reactivity due to oxo position; ~$2200/100mg
tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate 1251010-17-9 C₁₂H₁₉NO₃ 225.28 95% Acid-stable intermediate; predicted pKa = -0.83
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 N/A Enhanced solubility for MAGL inhibition

Biological Activity

Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate, with the molecular formula C₁₅H₁₇NO₃ and a molecular weight of 259.12 g/mol, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes a nitrogen atom, which is characteristic of azaspiro compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. This class of compounds has been evaluated for their efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

2. Anticancer Activity

This compound has been investigated for its anticancer properties. Studies show that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression. The compound's ability to interact with specific molecular targets may enhance its anticancer efficacy.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Binding to Receptors : The compound may interact with muscarinic receptors, which are implicated in cognitive functions and neurological disorders.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompoundBiological ActivityFindings
Benzyl 2-oxo-6-azaspiro[3.4]octaneMuscarinic receptor agonistExhibits potential for treating cognitive disorders
Quinolone derivativesAnticancer activityInduces apoptosis via ROS generation
Benzyl derivativesAntimicrobial effectsEffective against resistant bacterial strains

Synthesis and Production

The synthesis of this compound typically involves the reaction of an azaspiro compound with benzyl chloroformate under basic conditions (e.g., using triethylamine). Purification methods such as column chromatography or high-performance liquid chromatography (HPLC) are employed to obtain high-purity products.

Q & A

Q. What synthetic methodologies are reported for Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate and its analogs?

Synthesis typically involves deprotection and functionalization of spirocyclic intermediates. For example:

  • Deprotection : tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate was treated with HCl in 1,4-dioxane to remove the Boc group, followed by reaction with ethyl chloroformate to yield ethyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate .
  • Stereoselective synthesis : Phosphine-catalyzed cycloisomerization under General Procedure 1 (e.g., using CHCl₃, 40°C, 24h) achieved chiral pyrrolidones with 72% yield and 9:1 E/Z selectivity .
    Key analytical validation : Post-synthetic characterization via 1^1H/13^{13}C NMR, HRMS-ESI, and LC-MS (e.g., Agilent 6120 Quadrupole LC/MS system, 254 nm detection) .

Q. How is the structural conformation of the spiro[3.4]octane core analyzed?

The puckered ring system is evaluated using Cremer-Pople coordinates to quantify non-planarity . For example:

  • Ring puckering parameters : Amplitude (qq) and phase angle (ϕ\phi) are calculated from crystallographic data to distinguish between chair, boat, or twist conformers.
  • Validation : X-ray diffraction (SHELX refinement) resolves bond lengths, angles, and torsional strain, critical for understanding reactivity .

Q. What spectroscopic techniques are essential for purity assessment?

  • LC-MS : Retention times (e.g., 9.826 min for major isomer) and area% (95.93% purity) confirm chromatographic homogeneity .
  • NMR : 1^1H NMR signals (e.g., δ 4.15 ppm for ethyl ester protons) and coupling constants (J=7.2J = 7.2 Hz) verify regiochemistry and stereochemistry .
  • IR : Carbonyl stretches (~1700 cm1^{-1}) and azaspiro C-N vibrations (~1250 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How do stereoelectronic effects influence reactivity in azaspiro systems?

The spirocyclic strain and lone pair orientation of the nitrogen atom modulate reactivity:

  • Nucleophilic sites : The amide nitrogen in 1-oxo-6-azaspiro systems is less nucleophilic due to conjugation with the carbonyl, directing functionalization to the spiro carbon or ester group .
  • Steric effects : Substituents at C2 or C7 (e.g., benzylidene groups) hinder axial attack, favoring equatorial reaction pathways .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase data?

  • Dynamic effects : Solution NMR may average signals (e.g., AB quartets with ΔνAB = 38 Hz for diastereotopic protons), while X-ray structures capture static conformers .
  • Temperature-dependent studies : Variable-temperature NMR or cryocrystallography can reconcile discrepancies between observed and calculated geometries .

Q. How is experimental phasing applied to azaspiro derivatives in macromolecular crystallography?

  • SHELX pipelines : SHELXC/D/E enable rapid phasing of high-resolution data (<1.2 Å), leveraging the compound’s heavy atoms (e.g., benzyl groups) for anomalous scattering .
  • Twinned data refinement : SHELXL’s twin law optimization (e.g., BASF parameter) improves R-factors for non-merohedral twins common in spirocyclic crystals .

Q. What computational methods predict the stability of spiro[3.4]octane-based intermediates?

  • DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level evaluates strain energy (~5–10 kcal/mol) and transition-state barriers for ring-opening reactions .
  • Docking studies : Molecular dynamics simulations assess binding poses in enzyme active sites (e.g., proteases), guided by crystallographic data .

Methodological Resources

  • Synthesis protocols :
  • Structural analysis :
  • Spectroscopic validation :

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate
Reactant of Route 2
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Benzyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate

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